2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide
Description
This compound features a benzenesulfonyl group attached to a piperidin-2-yl core, linked to an acetamide moiety substituted with a 4-chlorobenzyl group. Its molecular formula is C21H23ClN2O3S (calculated molecular weight: ~420.94 g/mol).
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-17-11-9-16(10-12-17)15-22-20(24)14-18-6-4-5-13-23(18)27(25,26)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOOEKJDZNLPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is introduced via sulfonylation reactions, while the acetamide moiety is added through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the piperidine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe or tool compound in biological studies to investigate cellular pathways and mechanisms.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural and functional differences between the target compound and its analogs:
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 426.96 g/mol. The presence of a 4-chlorophenyl group enhances its lipophilicity, which may influence its interaction with various biological targets.
While the specific targets and biochemical pathways affected by this compound are not fully elucidated, piperidine derivatives are known to interact with neurotransmitter systems and exhibit enzyme inhibition properties, which could be relevant to its pharmacological effects.
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antibacterial activity. For instance, studies on related piperidine derivatives have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's sulfonamide moiety is particularly associated with antibacterial effects and enzyme inhibition.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Salmonella typhi | TBD |
| Similar Piperidine Derivative | Bacillus subtilis | 25 |
Enzyme Inhibition
Piperidine derivatives have been documented to possess enzyme inhibitory activities. Specifically, studies have highlighted their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases .
Case Studies
Case Study 1: Antibacterial Screening
In one study, a series of piperidine derivatives were synthesized and screened for antibacterial activity against multiple strains. The results indicated that compounds with benzenesulfonyl groups exhibited enhanced activity against Gram-positive bacteria compared to other analogs .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of piperidine-based compounds. The results showed that several derivatives significantly inhibited urease and acetylcholinesterase, suggesting their potential therapeutic applications in managing conditions like peptic ulcers and Alzheimer's disease .
Pharmacological Applications
The pharmacological behavior of compounds similar to this compound includes applications in:
- Antibacterial Therapy : Targeting bacterial infections.
- Neurological Disorders : As acetylcholinesterase inhibitors.
- Cancer Treatment : Potential roles in chemotherapy due to their enzyme inhibition capabilities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation of piperidine derivatives followed by coupling with 4-chlorobenzylamine. For example, benzenesulfonyl chloride reacts with piperidine under reflux in dichloromethane with a base (e.g., triethylamine) to form the sulfonylated intermediate. Subsequent coupling with 4-chlorobenzylamine via an acetamide linker requires controlled pH and temperature to avoid side reactions like over-sulfonylation. Purity can be enhanced using silica gel chromatography (). Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (monitored by TLC).
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR verify the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and piperidine/acetamide backbone (e.g., methylene groups at δ 3.0–4.0 ppm) ().
- Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H] at m/z 433.12) and fragmentation patterns ().
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and sulfonyl oxygen) ().
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies in biological data (e.g., varying IC values in anticancer assays) can arise from differences in substituents or assay conditions. For example:
- Substituent Effects : Chlorine at the 4-position on the benzyl group (as in the target compound) may enhance cytotoxicity compared to nitro or methoxy groups ( ).
- Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assay for MCF-7 cells) and control compounds (e.g., doxorubicin) to ensure consistency.
- Computational Modeling : Use molecular docking to predict binding affinities to targets like EGFR or tubulin, correlating with experimental results ( ).
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?
- Methodological Answer : SAR studies focus on:
- Core Modifications : Replacing the benzenesulfonyl group with heterocyclic sulfonamides (e.g., thiadiazole) may alter solubility and target selectivity ().
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., -CF) on the benzene ring can enhance metabolic stability ().
- Pharmacokinetic Profiling : Assess logP (e.g., <3 for blood-brain barrier penetration) and plasma stability via HPLC-MS ( ).
Q. What experimental approaches are used to investigate the compound’s mechanism of action in disease models?
- Methodological Answer :
- In Vitro Assays : Measure apoptosis (via Annexin V staining) or cell cycle arrest (flow cytometry) in cancer cell lines ( ).
- Target Identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout models to identify binding proteins ().
- In Vivo Studies : Evaluate toxicity and efficacy in xenograft models (e.g., BALB/c mice with SK-N-SH tumors) at doses of 10–50 mg/kg ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
